Sunifiram

Cognitive Enhancement Amnesia Models Dose-Response

Sunifiram (DM-235, CAS 314728-85-3) is a synthetic piperazine-derived compound structurally related to the racetam family of nootropics, specifically piracetam. It is classified as an ampakine-like drug due to its functional modulation of the AMPA receptor, a key mediator of fast excitatory synaptic transmission and synaptic plasticity.

Molecular Formula C14H18N2O2
Molecular Weight 246.30 g/mol
CAS No. 314728-85-3
Cat. No. B1682719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSunifiram
CAS314728-85-3
SynonymsDM 235
DM-235
DM235 cpd
sunifiram
Molecular FormulaC14H18N2O2
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESCCC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C14H18N2O2/c1-2-13(17)15-8-10-16(11-9-15)14(18)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3
InChIKeyDGOWDUFJCINDGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sunifiram (DM-235, CAS 314728-85-3) Procurement and Research Baseline: A High-Potency Ampakine-Like Nootropic


Sunifiram (DM-235, CAS 314728-85-3) is a synthetic piperazine-derived compound structurally related to the racetam family of nootropics, specifically piracetam [1]. It is classified as an ampakine-like drug due to its functional modulation of the AMPA receptor, a key mediator of fast excitatory synaptic transmission and synaptic plasticity [2]. Sunifiram also enhances glycine binding at the N-methyl-D-aspartate receptor (NMDAR) glycine-binding site . First described by the Gualtieri research group, it is characterized by its exceptionally high potency in preclinical cognitive enhancement models [3].

Sunifiram's Unique Potency and Structural Specificity Prevent Generic Substitution with Racetams or Unifiram


Generic substitution of Sunifiram with other nootropics, even within the ampakine or racetam classes, is not scientifically valid due to profound differences in potency and structure-activity relationships (SAR). Sunifiram's potency is reported to be four orders of magnitude (10,000x) greater than the prototypical racetam, piracetam [1]. SAR studies reveal that the exact combination of the 1,4-diaminocyclohexane core and N-benzoyl/propionyl substitutions is critical for its procognitive activity, and even minor modifications can abolish activity or, in some cases, reverse it to induce amnesia [2]. Furthermore, while Sunifiram (DM-235) and its close analog Unifiram (DM-232) are both high-potency cognition enhancers, they are distinct chemical entities with different core structures [3].

Quantitative Evidence Guide: Validating Sunifiram's Differentiated Profile Against Piracetam, Unifiram, and Other Nootropics


Sunifiram's In Vivo Potency Compared to Piracetam: A 1,000-10,000x Magnitude Difference

Sunifiram demonstrates a profoundly higher potency than the benchmark racetam, piracetam, in reversing pharmacologically-induced amnesia. In a mouse passive avoidance test, Sunifiram prevented scopolamine-induced amnesia at intraperitoneal (i.p.) doses of 0.001-0.1 mg/kg and oral doses of 0.01-0.1 mg/kg [1]. This antiamnesic effect is comparable to that achieved with piracetam at i.p. doses of 30-100 mg/kg, representing a difference of four orders of magnitude [1]. This potency advantage is consistently reported across independent studies, with one stating Sunifiram is "four orders of magnitude more potent than piracetam" [2] and another quantifying its potency as "about 1,000 times higher than that of the most active piracetam-like compounds" [1].

Cognitive Enhancement Amnesia Models Dose-Response

Direct Comparison with Aniracetam and Rolipram: Equivalent Efficacy at Significantly Lower Doses

Sunifiram's antiamnesic efficacy is not only superior to piracetam but is also equivalent to other well-established nootropics, aniracetam and rolipram, while being effective at a fraction of the dose. In the same study, the antiamnesic effect of Sunifiram (0.001-0.1 mg/kg i.p.) was found to be comparable to that of aniracetam administered orally at 100 mg/kg and rolipram administered orally at 30 mg/kg [1]. This demonstrates that Sunifiram achieves the same therapeutic endpoint as these comparators with a 300- to 1,000-fold lower dose.

Comparative Pharmacology Nootropics Memory Consolidation

Structure-Activity Relationship (SAR) Specificity: Minor Modifications Abolish or Reverse Nootropic Activity

SAR studies on Sunifiram and its analogs underscore the compound's unique pharmacophore. A systematic modification of the Sunifiram scaffold revealed that the majority of synthesized analogs were less potent than the parent compound [1]. Notably, some compounds with specific structural changes (compounds 13 and 14) exhibited amnesing activity, the functional opposite of Sunifiram, and were nearly equipotent to the amnesic agent scopolamine [1]. This finding highlights that Sunifiram's precise molecular structure is not merely optimal for activity but is essential for maintaining its procognitive rather than amnesic properties. This contrasts with the more forgiving SAR of racetams, where numerous substitutions can retain nootropic activity.

Structure-Activity Relationship Medicinal Chemistry Lead Optimization

Mechanistic Differentiation from Unifiram (DM-232): A Unique In Vivo and In Vitro Profile

While Sunifiram (DM-235) and its analog Unifiram (DM-232) are both described as potent cognition enhancers with similar in vivo potency, their underlying mechanisms and in vitro profiles are distinct. Both compounds (0.1 mg/kg i.p.) reverse amnesia induced by the AMPA receptor antagonist NBQX in a mouse passive avoidance test [1]. However, in vitro, Sunifiram enhances long-term potentiation (LTP) in mouse hippocampal slices with a bell-shaped dose-response curve peaking at 10 nM . This LTP enhancement is mediated via the glycine-binding site of the NMDAR, a mechanism not explicitly demonstrated for Unifiram in the same studies . In contrast, Unifiram has been shown to directly increase excitatory synaptic transmission in a concentration-dependent manner [2].

AMPA Receptor Synaptic Plasticity Electrophysiology

Optimal Research and Industrial Application Scenarios for Sunifiram Procurement


High-Throughput Screening (HTS) for Cognitive Enhancers Requiring Minimal Compound Quantity

Sunifiram's extremely high in vivo potency (effective at 0.001 mg/kg i.p.) makes it an ideal positive control or tool compound in HTS campaigns for novel cognitive enhancers. Due to the small amount required per test, purchasing a small quantity of Sunifiram can support a large number of assays, offering significant cost-efficiency compared to lower-potency alternatives like piracetam, which would require orders of magnitude more material to achieve a comparable effect [1].

Electrophysiological Studies of NMDAR-Dependent Long-Term Potentiation (LTP)

Sunifiram is uniquely suited for research focusing on the glycine-binding site of the NMDAR and its role in LTP. Studies show that Sunifiram enhances LTP in hippocampal slices in a bell-shaped dose-response manner, with peak efficacy at 10 nM, and this effect is blocked by a glycine-site antagonist . This makes it a valuable tool for dissecting the molecular mechanisms of synaptic plasticity, distinguishing it from Unifiram, which modulates basal synaptic transmission.

In Vivo Pharmacology Models of Pharmacologically-Induced Amnesia

Sunifiram is a well-validated compound for use in rodent models of amnesia induced by scopolamine, mecamylamine, baclofen, clonidine, and NBQX [REFS-1, REFS-3]. Its ability to reverse cognitive deficits across multiple neurotransmitter systems (cholinergic, GABAergic, noradrenergic, and glutamatergic) with a single low dose makes it a robust and versatile reference standard for evaluating novel procognitive agents.

Medicinal Chemistry and SAR Studies on Ampakine-Like Scaffolds

The steep SAR of Sunifiram, where minor structural changes can lead to a complete reversal of activity from procognitive to amnesic, positions it as a critical lead molecule for medicinal chemistry efforts [3]. Procurement of Sunifiram is essential as a reference standard for validating the activity of newly synthesized analogs and for understanding the pharmacophoric requirements for positive modulation of cognition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sunifiram

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.